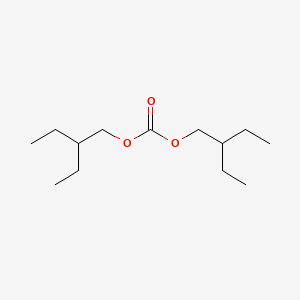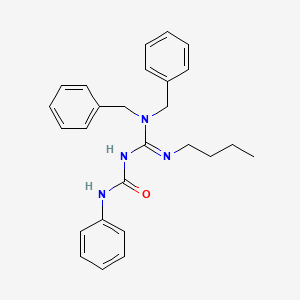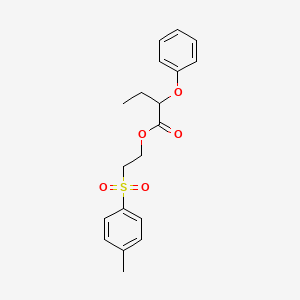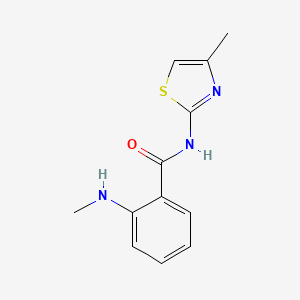![molecular formula C14H9Cl2FO2 B12529031 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde CAS No. 819076-60-3](/img/structure/B12529031.png)
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is a halogenated benzaldehyde derivative This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-fluorobenzaldehyde: Shares similar structural features but lacks the methoxy group.
3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group instead of a methoxy group.
N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide: A more complex compound with additional functional groups.
Uniqueness
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which can significantly influence its reactivity and potential applications. This combination of functional groups can enhance its utility in various chemical syntheses and research applications.
Eigenschaften
CAS-Nummer |
819076-60-3 |
|---|---|
Molekularformel |
C14H9Cl2FO2 |
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
3-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-13(17)10(11)8-19-14-5-4-9(7-18)6-12(14)16/h1-7H,8H2 |
InChI-Schlüssel |
HYJDZWCQSSHDCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)

![1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-](/img/structure/B12528987.png)

![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)

![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)
![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)
![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)

